molecular formula C9H9BrO3 B2930816 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 60965-24-4

2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B2930816
CAS No.: 60965-24-4
M. Wt: 245.072
InChI Key: MUAXRYZKFINGSK-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3. It is also known by other names such as 2-Bromo-4’-methoxyacetophenone and 4’-Methoxy-2-bromoacetophenone . This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include methylene chloride, acetic acid, acetic anhydride, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with molecular targets and pathways. For example, it can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

2-bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXRYZKFINGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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